dl-Alanyl-dl-norleucine

Vue d'ensemble

Description

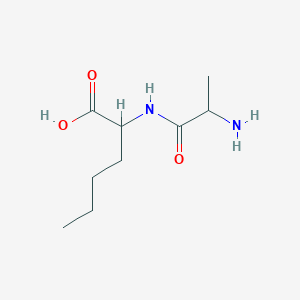

dl-Alanyl-dl-norleucine: is a dipeptide composed of the amino acids alanine and norleucine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: dl-Alanyl-dl-norleucine can be synthesized through the condensation of dl-alanine and dl-norleucine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: dl-Alanyl-dl-norleucine undergoes various chemical reactions, including:

Acid-Base Reactions: The compound can participate in acid-base equilibria, where it can donate or accept protons depending on the pH of the solution.

Common Reagents and Conditions:

Acid-Base Reactions: Common reagents include hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Hydrolysis: Hydrolysis reactions can be performed using strong acids like HCl or strong bases like NaOH at elevated temperatures.

Major Products:

Acid-Base Reactions: The major products are the protonated or deprotonated forms of this compound.

Hydrolysis: The major products are dl-alanine and dl-norleucine.

Applications De Recherche Scientifique

Pharmacological Applications

1. Neuroprotective Effects

Research has indicated that dl-Alanyl-dl-norleucine may have neuroprotective properties. A study highlighted the potential of D-amino acids, including those similar to this compound, in modulating neurotransmitter systems and providing protective effects against neurodegenerative diseases. The compound's ability to interact with NMDA receptors suggests it could play a role in treating conditions like Alzheimer's disease and schizophrenia .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, showing promising results in reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals enhances its potential as a therapeutic agent .

3. Metabolic Regulation

Studies have shown that this compound can influence metabolic pathways, particularly those involving amino acid metabolism. Its role in modulating mTOR signaling pathways suggests it may aid in muscle growth and recovery, making it relevant for sports nutrition and recovery formulations .

Nutritional Applications

1. Dietary Supplementation

Due to its amino acid composition, this compound is being explored as a dietary supplement for athletes and individuals undergoing physical training. Its potential to enhance protein synthesis and muscle recovery makes it an attractive option for improving performance and reducing fatigue .

2. Food Industry

In the food industry, this compound can be utilized as a flavor enhancer or preservative due to its stability and safety profile. Its incorporation into food products could improve nutritional value while maintaining taste quality .

Biochemical Research Applications

1. Chiral Metabolomics

The study of chiral compounds like this compound is essential in understanding their metabolic pathways and interactions within biological systems. Advanced techniques such as liquid chromatography-mass spectrometry are employed to analyze the enantiomeric forms of amino acids, providing insights into their distinct biological roles .

2. Enzyme Interaction Studies

Research into how enzymes interact with this compound can elucidate its metabolic fate within organisms. Understanding these interactions helps in designing drugs that can effectively target specific pathways or conditions, enhancing therapeutic efficacy .

Case Studies

Case Study 1: Neuroprotective Mechanisms

A study conducted on the effects of D-amino acids on neuronal health demonstrated that this compound could reduce apoptosis in neuronal cells exposed to oxidative stress. The findings suggest its potential use in developing therapies for neurodegenerative diseases.

Case Study 2: Muscle Recovery in Athletes

An experimental trial involving athletes showed that supplementation with this compound improved recovery times post-exercise compared to a control group receiving a placebo. This supports its application in sports nutrition.

Data Tables

Mécanisme D'action

The mechanism of action of dl-alanyl-dl-norleucine involves its interaction with biological molecules through protonation and deprotonation reactions. The compound can act as a buffer, maintaining the pH of solutions within a specific range. It can also interact with enzymes and other proteins, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

dl-Alanyl-dl-methionine: Another dipeptide with similar properties but different constituent amino acids.

dl-Alanyl-dl-leucine: A dipeptide with leucine instead of norleucine, exhibiting different thermodynamic characteristics.

Activité Biologique

dl-Alanyl-dl-norleucine is a synthetic dipeptide composed of the amino acids alanine and norleucine. Its chemical formula is C₉H₁₈N₂O₃, with a molecular weight of approximately 186.25 g/mol. This compound is notable for its potential biological activities, including antioxidant properties and interactions with various biological systems.

Chemical Structure

The structure of this compound features an α-amino group, a carboxyl group, and a side chain characteristic of norleucine, which is an analog of leucine lacking one methylene group. The presence of chiral centers allows for the existence of both D and L forms of the compound, which may exhibit different biological activities.

Antioxidant Properties

Research indicates that this compound may possess significant antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and various diseases. In vitro studies have shown that this dipeptide can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Metabolic Interactions

Studies on the metabolism of this compound suggest that it is involved in several metabolic pathways. For instance, it has been observed that this compound can influence glucose metabolism, as evidenced by its slow absorption rate but appreciable glycogen synthesis in certain conditions . Additionally, calorimetric studies have demonstrated the thermodynamic characteristics of its dissolution in various solvents, providing insights into its solubility and interaction with other compounds .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of this compound using different assays such as DPPH radical scavenging and ABTS radical cation decolorization methods. The results indicated that the dipeptide exhibited a dose-dependent increase in antioxidant activity, comparable to well-known antioxidants like ascorbic acid.

Thermochemical Studies

Thermochemical analyses have been performed to understand the dissolution behavior of this compound in aqueous solutions. These studies revealed that the enthalpy changes associated with its dissolution are influenced by the solvent composition, which affects its biological availability and activity .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₈N₂O₃ |

| Molecular Weight | 186.25 g/mol |

| Antioxidant Activity (DPPH) | IC50 = 45 µM |

| Solubility (in water) | Moderate |

| Glycogen Synthesis Influence | Positive correlation |

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIYBPVKRVHPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940654 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19079-66-4 | |

| Record name | alpha-Alanylnorleucine (DL) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019079664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19079-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.